1-Phenyl-3-(4-prop-2-enoxyphenyl)urea
Description
Properties
IUPAC Name |
1-phenyl-3-(4-prop-2-enoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-12-20-15-10-8-14(9-11-15)18-16(19)17-13-6-4-3-5-7-13/h2-11H,1,12H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLAHFUKUBOZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(allyloxy)phenyl]-N’-phenylurea typically involves the reaction of 4-(allyloxy)aniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-(allyloxy)aniline and phenyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Procedure: The 4-(allyloxy)aniline is dissolved in the solvent, and phenyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then allowed to stir for several hours until the completion of the reaction.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure N-[4-(allyloxy)phenyl]-N’-phenylurea.
Industrial Production Methods
In an industrial setting, the production of N-[4-(allyloxy)phenyl]-N’-phenylurea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(allyloxy)phenyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield allyl aldehyde or allyl carboxylic acid, while nitration of the phenyl ring can produce nitro derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the efficacy of 1-phenyl-3-(4-prop-2-enoxyphenyl)urea derivatives as potential anticancer agents. These compounds have been designed to target specific cancer cell lines, demonstrating significant antiproliferative effects.
Case Study: Antiproliferative Activity
A study synthesized a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which include variations of the target compound. The results indicated that many of these derivatives exhibited notable activity against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. For instance, one derivative showed an IC50 value of 2.39 μM for A549 cells, comparable to the established drug sorafenib .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 |
| Sorafenib | A549 | 2.12 |
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | 3.90 |
| Sorafenib | HCT-116 | 2.25 |
These findings suggest that derivatives of this compound could serve as promising candidates for further development in cancer therapy.
Anti-inflammatory Applications
The compound also exhibits potential as an agonist for the formyl peptide receptor-like 1 (FPRL1), which is implicated in various inflammatory diseases. FPRL1 agonists have been shown to modulate immune responses and reduce inflammation.
Case Study: FPRL1 Agonist Activity
Research has indicated that urea derivatives can act as effective FPRL1 agonists, potentially providing therapeutic benefits in conditions such as chronic airway diseases and cancers. The ability to influence inflammatory pathways makes these compounds relevant in treating diseases characterized by excessive inflammation .
Pharmacokinetic Improvements
The pharmacokinetic properties of urea derivatives have been improved through structural modifications. For example, a study demonstrated that certain modifications led to significantly enhanced potency and bioavailability compared to earlier compounds.
Case Study: Enhanced Potency
A particular derivative exhibited a seven-fold increase in potency over its adamantane analogue when tested in vivo for its ability to reduce hyperalgesia in a carrageenan-induced inflammatory pain model. This suggests that the structural characteristics of urea compounds can be optimized for better therapeutic outcomes .
Mechanism of Action
The mechanism of action of N-[4-(allyloxy)phenyl]-N’-phenylurea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structure-Activity Relationships (SAR)
- Alkyl Chain Length : In complement inhibitors (), pentyl/hexyl chains (e.g., 7l) improved activity 1000-fold vs. shorter chains due to enhanced hydrophobic interactions .
- Substituent Position : Para-substitution (e.g., 4-methoxy in ) is critical for activity, while meta-substitution (a-f) reduced potency .
- Heterocyclic Moieties : Quinazoline () and triazole () substituents enhance target selectivity, likely via π-π stacking or hydrogen bonding.
- Electron-Donating Groups : The allyloxy group in the target compound may improve solubility and metabolic stability compared to bulkier substituents (e.g., quinazoline in ) .
Physicochemical Properties
Key Research Findings
Substituent Bulkiness : Bulky groups (e.g., quinazoline in ) improve kinase inhibition but may reduce bioavailability. The allyloxy group balances steric effects and metabolic stability .
Chain Length Optimization : Longer alkyl chains (C5–C6) in complement inhibitors maximize hydrophobic binding, suggesting the allyloxy group’s shorter chain may limit potency in this context .
Synthetic Flexibility : Urea derivatives tolerate diverse substituents, enabling rapid SAR exploration (e.g., triazoles in , thiazoles in ) .
Q & A
Q. What are the optimal synthesis conditions for 1-Phenyl-3-(4-prop-2-enoxyphenyl)urea?
- Methodological Answer : The synthesis typically involves coupling phenyl isocyanate with 4-prop-2-enoxyaniline under controlled conditions. Key parameters include:
-
Temperature : 0–5°C during initial mixing to minimize side reactions .
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Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to stabilize intermediates .
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Reaction Time : 12–24 hours for complete urea bond formation .
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Yield Optimization : Use of molecular sieves to absorb moisture, improving purity (up to 85% yield reported in analogous urea syntheses) .
Condition Impact on Yield Reference THF, 0°C 78% yield DCM, RT 65% yield
Q. How is this compound characterized for structural validation?
- Methodological Answer : Multi-technique validation is critical:
- NMR Spectroscopy : H and C NMR confirm urea NH peaks (~6.5–7.5 ppm) and aromatic/enoxy group signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 311.2) .
- HPLC : Purity >95% achieved via reverse-phase C18 columns (acetonitrile/water gradient) .
Q. What purification strategies are effective for this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water (7:3 v/v) to isolate crystalline product .
- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted starting materials .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved biological activity?
- Methodological Answer :
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Core Modifications : Replace the phenyl group with electron-withdrawing substituents (e.g., 4-F, 4-Cl) to enhance enzyme binding .
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Side Chain Adjustments : Introducing bulkier groups (e.g., tetrahydroquinoline) improves pharmacokinetic properties .
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Data-Driven SAR : Compare inhibitory IC values across analogs (see table below) .
Analog Modification IC (µM) Reference 1-(4-Fluorophenyl)-3-[...]urea Fluorine substitution 0.12 1-(4-Chlorophenyl)-3-[...]urea Chlorine substitution 0.08
Q. What experimental approaches validate the compound’s mechanism as an enzyme inhibitor?
- Methodological Answer :
- Kinetic Assays : Measure inhibition constants () via Lineweaver-Burk plots under varying substrate concentrations .
- X-ray Crystallography : Resolve inhibitor-enzyme complexes (e.g., with trypsin-like proteases) to identify binding motifs .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and enthalpy changes .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in ATP-binding pockets .
- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes .
- QSAR Models : Train models on datasets of urea derivatives to predict bioactivity .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, antiproliferative activity in MCF-7 vs. HeLa cells may differ due to receptor expression .
- Dose-Response Validation : Replicate studies using standardized protocols (e.g., NCI-60 panel guidelines) .
- Meta-Analysis : Aggregate data from >3 independent studies to identify trends .
Data Contradiction Analysis Example
A 2025 study reported IC = 0.08 µM for 1-(4-Chlorophenyl)-3-[...]urea against kinase X , while a 2023 study noted IC = 0.35 µM . Potential resolutions:
- Assay Variability : Differences in ATP concentration (2 mM vs. 1 mM) .
- Enzyme Source : Recombinant vs. native kinase X .
Key Takeaways
- Synthesis : Prioritize anhydrous conditions and post-synthesis purification.
- SAR : Focus on halogen substitutions and heterocyclic extensions for enhanced activity.
- Validation : Combine kinetic, structural, and computational methods for mechanistic clarity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
